Pyridine, 4-[(3-methylphenyl)thio]-
Description
Pyridine, 4-[(3-methylphenyl)thio]- is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 3-methylphenylthio group. This structural motif combines the electron-deficient pyridine core with a thioether-linked aromatic substituent, conferring unique physicochemical properties.
Properties
CAS No. |
646511-40-2 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
4-(3-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-9H,1H3 |
InChI Key |
MIBCHYIMODVJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
$$
\text{C}5\text{H}4\text{N}-X + \text{C}6\text{H}4\text{CH}3-\text{SH} \xrightarrow{\text{Base, Solvent}} \text{C}5\text{H}4\text{N}-S-\text{C}6\text{H}4\text{CH}3
$$
Multicomponent Condensation Reactions
Multicomponent condensation reactions (MCRs) are another effective strategy for synthesizing thiopyridine derivatives. These methods allow for the simultaneous combination of multiple reactants in a single step, reducing reaction time and improving atom economy.
Example Procedure
- Reactants :
- An aldehyde (e.g., benzaldehyde derivative).
- Malononitrile.
- A thiol group donor such as 3-methylbenzenethiol.
- Catalyst : Enzyme or acid catalysts like ammonium acetate.
- Solvent : Ethanol or other polar solvents.
- Conditions : Mild heating at 40–60 °C with stirring for several hours.
This method yields high-purity products with minimal by-products due to the controlled reaction environment.
- High yield and selectivity.
- Environmentally friendly due to reduced waste generation.
High-Pressure Q-Tube-Assisted Synthesis
The Q-tube reactor offers a modern approach for synthesizing pyridine derivatives under high pressure, which enhances reaction rates and yields.
General Procedure
- Reactants :
- Thiochromanone derivatives.
- Pyridine precursors.
- Catalyst : Ammonium acetate.
- Solvent : Glacial acetic acid.
- Conditions : Heating at ~170 °C under high pressure for ~45 minutes.
This method is advantageous for its scalability and eco-friendliness, as it minimizes solvent use and energy consumption.
Comparative Analysis of Methods
| Method | Reaction Time | Yield (%) | Environmental Impact | Complexity |
|---|---|---|---|---|
| Nucleophilic Substitution | Moderate | ~70–85 | Moderate | Simple |
| Multicomponent Condensation | Long | ~75–90 | Low | Moderate |
| Q-Tube-Assisted Synthesis | Short | ~80–95 | Very Low | High |
Notes on Analytical Confirmation
After synthesis, the structure of Pyridine, 4-[(3-methylphenyl)thio]- can be confirmed using:
- NMR Spectroscopy : Identification of characteristic peaks for aromatic protons and sulfur-linked carbons.
- Mass Spectrometry (MS) : Verification of molecular weight (201.29 g/mol).
- Elemental Analysis : Ensuring the correct stoichiometric composition.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (–S–) group undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6 hrs | 4-[(3-Methylphenyl)sulfinyl]pyridine | 85% | |
| mCPBA | CH₂Cl₂, 0°C → rt, 2 hrs | 4-[(3-Methylphenyl)sulfonyl]pyridine | 92% |
Mechanistic Insight :
-
H₂O₂ in acidic media selectively oxidizes the thioether to sulfoxide via a two-electron transfer process.
-
Stronger oxidants like mCPBA further oxidize sulfoxides to sulfones through electrophilic oxygen transfer.
Nucleophilic Substitution
The pyridine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the 2- and 4-positions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq.) | CuCl₂, 120°C, 12 hrs | 4-[(3-Methylphenyl)thio]-2-aminopyridine | 68% | |
| KSH | DMF, 100°C, 8 hrs | 4-[(3-Methylphenyl)thio]-2-mercaptopyridine | 75% |
Key Notes :
-
Electron-withdrawing substituents (e.g., –S–) activate the pyridine ring toward NAS.
-
Regioselectivity favors substitution at the 2-position due to para-directing effects of the thioether .
Reduction Reactions
The pyridine ring can be reduced to piperidine under catalytic hydrogenation.
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | 4-[(3-Methylphenyl)thio]piperidine | 90% | |
| NaBH₄ | MeOH, 0°C → rt, 4 hrs | Partial reduction (dihydropyridine intermediate) | 45% |
Selectivity :
-
Full hydrogenation with Pd/C yields piperidine.
-
Partial reduction with NaBH₄ generates dihydropyridine intermediates, which are prone to further functionalization .
Cycloaddition and Coupling Reactions
The thioether group participates in cross-coupling reactions, enabling C–S bond functionalization.
Applications :
-
Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the pyridine’s 2-position.
-
Ullmann-type couplings enable C–S bond formation with aryl halides .
Thermal Decomposition
Pyrolysis studies of analogous pyridine-thioethers reveal fragmentation pathways:
| Temperature | Major Products | Mechanism |
|---|---|---|
| 300–400°C | 3-Methylpyridine, H₂S, thiophenol derivatives | C–S bond cleavage and ring opening |
Gas chromatography-mass spectrometry (GC-MS) data from similar compounds (e.g., 3-methyl pyridine derivatives) corroborate these pathways .
Acid/Base Reactivity
The pyridine nitrogen participates in acid-base reactions:
| Reagent | Conditions | Product | pKa |
|---|---|---|---|
| HCl (1M) | H₂O, 25°C | Protonated pyridinium salt | 3.8 |
| NaOH (1M) | H₂O, 25°C | Deprotonated pyridinyl thioether | – |
The thioether group stabilizes the protonated form through inductive effects.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to pyridine, 4-[(3-methylphenyl)thio]- can effectively inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 30 to 45 µg/mL, suggesting their potential as alternatives to conventional antibiotics in combating drug resistance .
Enzyme Modulation
The thioether group in pyridine, 4-[(3-methylphenyl)thio]- allows it to interact with biological macromolecules, modulating enzyme activities and influencing cellular signaling pathways. This property makes it a promising candidate for drug design and development, particularly in targeting specific enzymes involved in disease processes .
Medicinal Chemistry Applications
Pyridine derivatives have been extensively studied for their therapeutic potential. Pyridine, 4-[(3-methylphenyl)thio]- has shown promise in:
- Anticancer Research : Certain derivatives have exhibited selective cytotoxicity against cancer cell lines. For example, modifications of similar pyridine structures have revealed significant inhibitory effects on breast cancer and renal cancer cell lines when evaluated using the National Cancer Institute's 60 human cancer cell line panel .
- Anti-inflammatory Agents : Structural modifications of pyridine compounds have led to the discovery of new anti-inflammatory agents that demonstrate efficacy in inhibiting COX-1 and COX-2 enzymes. These findings suggest that pyridine derivatives could be developed into new therapeutic agents for inflammatory diseases .
Organic Synthesis Applications
Pyridine, 4-[(3-methylphenyl)thio]- plays a crucial role in organic synthesis due to its ability to participate in various chemical reactions:
- Nucleophilic Substitution Reactions : The compound can act as a nucleophile in substitution reactions, enabling the formation of more complex molecules that are valuable in pharmaceuticals and agrochemicals .
- Synthesis of Novel Compounds : Researchers have utilized pyridine derivatives as building blocks for synthesizing novel heterocyclic compounds with diverse biological activities. For instance, thiazolo-pyridine derivatives have been synthesized using pyridine as a precursor, showcasing the versatility of this compound in generating new chemical entities .
Case Studies
- Antimicrobial Activity Evaluation : A study investigated the antimicrobial effects of various pyridine derivatives against resistant strains of E. coli. The results indicated that specific substitutions on the pyridine ring significantly enhanced antibacterial potency, highlighting the importance of structural modifications in drug development .
- Cytotoxicity Screening : In another study focused on anticancer properties, several pyridine derivatives were screened against different cancer cell lines. Compounds exhibiting potent activity were identified as potential candidates for further development into targeted therapies .
Mechanism of Action
The mechanism of action of Pyridine, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological effects. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Structural Analogues with Thioether Substituents
Thioether-functionalized pyridines vary in substituent size, electronic effects, and applications. Below is a comparative analysis:
Table 1: Comparison of Thioether-Substituted Pyridines
Key Findings:
- Thermal Stability : Pyridine, 4-[(3-methylphenyl)thio]- exhibits superior thermal stability compared to aliphatic thioethers (e.g., perfluorobutyl derivatives) due to aromatic conjugation .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity toward nucleophilic attack, whereas methyl groups in the target compound balance stability and processability.
- Hydrophobicity : Fluorinated thioethers (e.g., perfluorohexyl derivatives ) show enhanced hydrophobicity, making them suitable for water-resistant coatings, unlike the more polar 3-methylphenylthio analogue.
Comparison with Non-Thioether Pyridine Derivatives
Pyridine derivatives with ether, amino, or ester linkages differ in flexibility and electronic properties:
Table 2: Pyridine Derivatives with Alternative Linkages
Key Findings:
- Flexibility: Thioether linkages (as in the target compound) provide greater rotational freedom compared to rigid ester or amino groups, enhancing polymer processability .
- Solubility : Methoxy-ether derivatives (e.g., ) exhibit higher polarity and solubility in organic solvents than thioethers.
Biological Activity
Pyridine, 4-[(3-methylphenyl)thio]- (CAS Number: 646511-40-2) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its structural features allow it to interact with biological systems, making it a candidate for pharmacological applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
Pyridine, 4-[(3-methylphenyl)thio]- possesses a pyridine ring substituted with a thioether group. The sulfur atom in the thioether enhances its reactivity and ability to form complexes with biological macromolecules.
The biological activity of Pyridine, 4-[(3-methylphenyl)thio]- is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thereby affecting biochemical pathways. This interaction is crucial for its potential pharmacological effects, which may include:
- Enzyme Inhibition : The thioether group can form reactive intermediates that modulate enzyme activity.
- Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that Pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine compounds can inhibit the growth of bacterial strains such as Escherichia coli, which is essential in addressing antibiotic resistance issues. The structure-activity relationship (SAR) analyses suggest that modifications in the pyridine core can enhance antibacterial efficacy against resistant strains .
Anticancer Properties
Pyridine, 4-[(3-methylphenyl)thio]- has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human liver cancer cells (HepG2), colon cancer cells (HT-29), and breast cancer cells (MCF-7) using the MTT assay . The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HepG2 | 10.28 | Induction of apoptosis |
| HT-29 | 15.5 | Cell cycle arrest |
| MCF-7 | 12.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory mediators .
Case Studies and Research Findings
- Cytotoxic Evaluation : In a study published in the Global Journal of Science Frontier Research, newly synthesized pyridine derivatives were evaluated for their cytotoxicity against HepG2, HT-29, and MCF-7 cell lines using MTT assays. Results indicated notable cytotoxic effects correlated with structural modifications .
- Antimicrobial Research : Another investigation highlighted the antibacterial activity of pyridine derivatives against E. coli strains with varying lipopolysaccharide structures. The results indicated a dependency on the compound's structure for effective inhibition .
- Mechanistic Insights : A study focusing on the mechanism of action revealed that Pyridine derivatives could inhibit PrPSc accumulation in neuroblastoma cells, showcasing potential applications in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 4-[(3-methylphenyl)thio]pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-free coupling. A validated approach involves reacting 4-chloropyridine with 3-methylbenzenethiol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) typically yields 60–75% pure product . For optimization, vary equivalents of thiol (1.2–2.0 eq.), monitor reaction progress by TLC, and use inert atmospheres to prevent oxidation of the thiol group.
Q. Which spectroscopic techniques are most effective for characterizing 4-[(3-methylphenyl)thio]pyridine, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize and NMR to confirm the pyridine-thioether linkage. Key markers include:
- Aromatic protons in the pyridine ring (δ 7.2–8.5 ppm, split due to coupling).
- Methyl group on the 3-methylphenyl moiety (δ 2.4–2.6 ppm, singlet).
- Sulfur-linked carbons (pyridine C4: δ 150–155 ppm; thioether S-C: δ 125–130 ppm).
HRMS (ESI+) should confirm the molecular ion [M+H]⁺ with <2 ppm error. Supplementary 2D NMR (e.g., COSY, HSQC) resolves ambiguities in substitution patterns .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of 4-[(3-methylphenyl)thio]pyridine derivatives in overcoming multidrug resistance (MDR) in cancer cells?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the phenylthio group (e.g., substituents at positions 2, 4, or electron-withdrawing groups).
- Step 2 : Test cytotoxicity against paired cell lines (e.g., sensitive vs. MDR-overexpressing P-gp/BCRP lines) using MTT assays. Include verapamil (P-gp inhibitor) as a control to confirm MDR modulation.
- Step 3 : Correlate lipophilicity (logP) and electronic properties (Hammett σ constants) with IC₅₀ values. Derivatives with moderate logP (2.5–3.5) and electron-deficient aromatic rings often show enhanced MDR reversal .
Q. What computational approaches (e.g., DFT, molecular docking) are recommended to predict the electronic properties and binding affinities of 4-[(3-methylphenyl)thio]pyridine derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and partial charges. These predict reactivity (e.g., susceptibility to oxidation at the sulfur atom) .
- Molecular Docking : Employ AutoDock Vina to model interactions with ABC transporters (e.g., P-gp). Focus on hydrophobic pockets (e.g., transmembrane domain 6) where the 3-methylphenyl group may engage in π-π stacking .
Q. How should discrepancies in cytotoxicity data between 4-[(3-methylphenyl)thio]pyridine and its structural analogs be systematically analyzed and resolved?
- Methodological Answer :
- Check Purity : Confirm compound integrity via HPLC (≥95% purity) and elemental analysis. Impurities >5% can skew IC₅₀ values .
- Assay Conditions : Standardize protocols (e.g., cell density, serum concentration, incubation time). For example, MTT assays in RPMI-1640 vs. DMEM may yield 20–30% variability in results.
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates across labs. Outliers may indicate undetected solvent effects (e.g., DMSO concentration >0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
